molecular formula C11H18ClN B1586686 1-Hexylpyridinium chloride CAS No. 6220-15-1

1-Hexylpyridinium chloride

Cat. No. B1586686
CAS RN: 6220-15-1
M. Wt: 199.72 g/mol
InChI Key: JEOSMYVMLZTQOH-UHFFFAOYSA-M
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Patent
US07625932B2

Procedure details

Step DII: In a 500 mL round bottom flask, a mixture of 4-cyano-5-ethyl-3-iodo-1-methyl-1H-pyrrole-2-carboxylic acid ethyl ester (20.00 g, 60.2 mmol, preparation 38), Pd(OAc)2 (202 mg, 0.901 mmol, 0.0150 equiv)), Ph3P (479 mg, 1.83 mmol, 0.0304 equiv) and 1-hexylpyridinium chloride (C6PyCl, 10.0 mL) is degassed 3 times by alternating house vacuum (15 seconds) and nitrogen. Degassed heptane (200 mL) is added and the mixture is kept under nitrogen and heated to ˜80° C. (nearly to reflux). The resulting brown solution is allowed to cool to rt. 4-Bromophenylboronic acid (13.60 g, 67.66 mmol, 1.12 equiv) and degassed 2M Na2CO3 (60.0 mL, 120 mmol, 2.00 equiv) are added. The mixture is heated at 84.5° C. (reflux) for 5.5 h under nitrogen. Upon cooling to rt, water (200 mL) and EtOAc (50 mL) are added and stirred for 15 min. until the layers separate. The aqueous phase is extracted 3 times with EtOAc (100 mL each). The combined organic extracts are washed with water (100 mL) and brine (100 mL), dried Na2SO4), filtered and concentrated on the rotovap. This provides 21.3 g of crude title compound. 42 mL EtOH and 4 mL THF are added to this solid and the mixture is heated to 60° C. at which point everything dissolves. Eight mL water is added at 60° C. and the solution is allowed to slowly cool. At ˜40° C. solids start to form. The mixture is cooled to 28° C. then placed in an ice bath to cool to 8° C. The solids are collected by filtration and rinsed three times with cold EtOH (25 mL each). The wet material is dried in a vacuum oven at 40° C. to provide 13.78 g of title compound (63% yield).
Name
4-cyano-5-ethyl-3-iodo-1-methyl-1H-pyrrole-2-carboxylic acid ethyl ester
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
202 mg
Type
catalyst
Reaction Step One
Name
Quantity
479 mg
Type
catalyst
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
63%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[N:7]([CH3:16])[C:8]([CH2:14][CH3:15])=[C:9]([C:12]#[N:13])[C:10]=1I)=[O:5])[CH3:2].[Cl-].C([N+]1C=CC=CC=1)CCCCC.[Br:30][C:31]1[CH:36]=[CH:35][C:34](B(O)O)=[CH:33][CH:32]=1.C([O-])([O-])=O.[Na+].[Na+]>CC([O-])=O.CC([O-])=O.[Pd+2].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCOC(C)=O.O>[Br:30][C:31]1[CH:36]=[CH:35][C:34]([C:10]2[C:9]([C:12]#[N:13])=[C:8]([CH2:14][CH3:15])[N:7]([CH3:16])[C:6]=2[C:4]([O:3][CH2:1][CH3:2])=[O:5])=[CH:33][CH:32]=1 |f:1.2,4.5.6,7.8.9|

Inputs

Step One
Name
4-cyano-5-ethyl-3-iodo-1-methyl-1H-pyrrole-2-carboxylic acid ethyl ester
Quantity
20 g
Type
reactant
Smiles
C(C)OC(=O)C=1N(C(=C(C1I)C#N)CC)C
Name
Quantity
10 mL
Type
reactant
Smiles
[Cl-].C(CCCCC)[N+]1=CC=CC=C1
Name
Quantity
202 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
479 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Step Two
Name
Quantity
13.6 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)B(O)O
Name
Quantity
60 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for 15 min. until the layers
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is degassed 3 times
CUSTOM
Type
CUSTOM
Details
house vacuum (15 seconds) and nitrogen
Duration
15 s
ADDITION
Type
ADDITION
Details
Degassed heptane (200 mL) is added
TEMPERATURE
Type
TEMPERATURE
Details
to reflux)
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated at 84.5° C.
TEMPERATURE
Type
TEMPERATURE
Details
(reflux) for 5.5 h under nitrogen
Duration
5.5 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to rt
CUSTOM
Type
CUSTOM
Details
separate
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted 3 times with EtOAc (100 mL each)
WASH
Type
WASH
Details
The combined organic extracts are washed with water (100 mL) and brine (100 mL), dried Na2SO4),
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on the rotovap
ADDITION
Type
ADDITION
Details
42 mL EtOH and 4 mL THF are added to this solid
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated to 60° C. at which
DISSOLUTION
Type
DISSOLUTION
Details
dissolves
ADDITION
Type
ADDITION
Details
Eight mL water is added at 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
to slowly cool
CUSTOM
Type
CUSTOM
Details
At ˜40° C.
CUSTOM
Type
CUSTOM
Details
to form
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 28° C.
CUSTOM
Type
CUSTOM
Details
then placed in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 8° C
FILTRATION
Type
FILTRATION
Details
The solids are collected by filtration
WASH
Type
WASH
Details
rinsed three times with cold EtOH (25 mL each)
CUSTOM
Type
CUSTOM
Details
The wet material is dried in a vacuum oven at 40° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=C(N(C(=C1C#N)CC)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 13.78 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.